molecular formula C25H34N4O2 B11491221 N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11491221
M. Wt: 422.6 g/mol
InChI Key: PRMJFUTZHLBCKO-UHFFFAOYSA-N
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Description

N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole core, a piperidine ring, and a diethoxyphenyl group. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a piperidine derivative and an appropriate leaving group.

    Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using 3,4-diethoxybenzyl chloride and the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.

    Gene Expression: Modulating gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other benzodiazole derivatives, such as:

    N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE: Similar structure but with methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.

    N-[(3,4-DIHYDROXYBENZYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE: Contains hydroxyl groups, which can influence its solubility and interaction with biological targets.

The uniqueness of N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H34N4O2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C25H34N4O2/c1-3-30-23-13-12-20(18-24(23)31-4-2)19-26-25-27-21-10-6-7-11-22(21)29(25)17-16-28-14-8-5-9-15-28/h6-7,10-13,18H,3-5,8-9,14-17,19H2,1-2H3,(H,26,27)

InChI Key

PRMJFUTZHLBCKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4)OCC

Origin of Product

United States

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